Product packaging for (3,4-Dichlorophenyl)hydrazine(Cat. No.:CAS No. 13124-18-0)

(3,4-Dichlorophenyl)hydrazine

Cat. No.: B169366
CAS No.: 13124-18-0
M. Wt: 177.03 g/mol
InChI Key: YMJSQPNVQRHZDW-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)hydrazine is a versatile chemical building block prized in organic synthesis for constructing nitrogen-containing heterocycles . Its primary research value lies in its role as a precursor in the formation of pyrazole and other privileged scaffold structures, which are central to medicinal and agrochemical discovery . While specific mechanistic studies on this exact compound are not detailed in the available literature, related chlorophenylhydrazine derivatives are extensively utilized to generate molecular diversity for biological screening . For instance, the 4-chloro analog is a documented intermediate in developing potential pharmaceutical candidates with targeted biological activities . Similarly, 2,4-dichlorophenylhydrazine is employed as a reagent in the synthesis of novel fungicides and insecticides, demonstrating the utility of this compound class in agrochemical research . This reagent is strictly for use in a controlled laboratory setting by qualified professionals. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Cl2N2 B169366 (3,4-Dichlorophenyl)hydrazine CAS No. 13124-18-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dichlorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6Cl2N2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJSQPNVQRHZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80156978
Record name (3,4-Dichlorophenyl)hydrazine
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Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13124-18-0
Record name (3,4-Dichlorophenyl)hydrazine
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Record name (3,4-Dichlorophenyl)hydrazine
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Record name (3,4-Dichlorophenyl)hydrazine
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Record name (3,4-dichlorophenyl)hydrazine
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Chemical and Physical Properties

(3,4-Dichlorophenyl)hydrazine is typically handled in its more stable hydrochloride salt form, which appears as a white to light yellow crystalline powder. lookchem.com The key physical and chemical properties are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

Property Value (Free Base) Value (Hydrochloride Salt) Reference(s)
IUPAC Name This compound (3,4-dichlorophenyl)hydrazin-1-ium chloride
CAS Number 13124-18-0 19763-90-7 lookchem.comchemicalbook.com
Molecular Formula C₆H₆Cl₂N₂ C₆H₇Cl₃N₂ calpaclab.com
Molecular Weight 177.03 g/mol 213.49 g/mol calpaclab.comsigmaaldrich.com
Appearance - White to light yellow crystal powder lookchem.com
Melting Point - ~230 °C (decomposes) lookchem.comsigmaaldrich.com
Boiling Point - 288.3 °C at 760 mmHg lookchem.com

| Density | - | 1.475 g/cm³ | lookchem.com |

Elucidation of Reaction Mechanisms Involving 3,4 Dichlorophenyl Hydrazine and Its Derivatives

Mechanistic Pathways in Catalytic Reactions (e.g., Mitsunobu Reaction)

Derivatives of (3,4-Dichlorophenyl)hydrazine have been identified as potent catalysts, particularly in the Mitsunobu reaction. Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate, for example, serves as an effective organocatalyst. rsc.orgresearchgate.net The reaction mechanism involves the in-situ aerobic oxidation of the hydrazinecarboxylate, catalyzed by iron phthalocyanine, to generate the corresponding active azo compound, ethyl 2-(3,4-dichlorophenyl)azocarboxylate. rsc.orgresearchgate.net This process utilizes atmospheric oxygen as a sustainable sacrificial oxidant. rsc.org

The core of the catalytic cycle follows the established pathway for Mitsunobu reactions, which is understood to proceed through the formation of betaine (B1666868) intermediates. rsc.org The electronic properties of the 3,4-dichlorophenyl group play a critical role in the catalyst's efficacy. As an electron-withdrawing group, it creates a crucial balance between two competing mechanistic steps:

Enhancement of Nucleophilic Addition : It promotes the addition of triphenylphosphine (B44618) to the azo intermediate, a key step in activating the alcohol substrate.

Suppression of Oxidation : It simultaneously suppresses the unwanted oxidation of the hydrazine (B178648) form, which helps maintain the integrity of the catalyst throughout the reaction.

This dual electronic influence enhances the catalytic recyclability and improves the thermal stability of the reagent when compared to traditional azo compounds like diethyl azodicarboxylate (DEAD). rsc.org Research comparing the thermal profiles of 3,4-dichlorophenyl derivatives with those containing electron-donating groups confirms their superior stability.

Catalyst DerivativeCatalytic SystemMechanistic Role of SubstituentKey Intermediates
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylateIron Phthalocyanine / O₂ (air)Electron-withdrawing; balances phosphine (B1218219) addition and suppresses side-reactions. Azo-carboxylate, Betaine. rsc.org

Redox Chemistry and Reducing Agent Properties

Hydrazine derivatives are well-known for their activity in redox reactions, often acting as reducing agents. cymitquimica.com While specific comprehensive studies on the redox chemistry of this compound are limited, its behavior can be predicted based on analogous compounds.

Oxidation Reactions The hydrazine moiety can be oxidized to form various products depending on the oxidizing agent and reaction conditions.

With strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), it is expected to form diazene (B1210634) or azobenzene (B91143) derivatives.

In one documented pathway, a hydrazone derived from this compound undergoes a reaction with carbon tetrachloride (CCl₄) in the presence of a copper catalyst, following a radical mechanism to yield a (E)-4-(2,2-dichloro-1-((3,4-dichlorophenyl)diazenyl)vinyl)-N,N-dimethylaniline derivative. jomardpublishing.com

Reduction Reactions The hydrazine group can be reduced to its corresponding amine.

Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) are capable of reducing the hydrazine to form 3,4-dichloroaniline (B118046).

Related thiourea (B124793) structures, such as 1,3-bis(3,4-dichlorophenyl)thiourea, have demonstrated significant reducing potential in antioxidant assays, further highlighting the redox-active nature of this structural class. researchgate.net

Reaction TypeTypical ReagentsExpected Product
OxidationKMnO₄ / H⁺Diazene/Azobenzene derivative.
ReductionNaBH₄ / LiAlH₄3,4-Dichloroaniline.

Intramolecular and Intermolecular Chemical Transformations

This compound participates in a variety of chemical transformations that are fundamental to its utility in organic synthesis.

Intermolecular Transformations The most prevalent intermolecular reaction is the condensation with carbonyl compounds (aldehydes and ketones) to form the corresponding (3,4-dichlorophenyl)hydrazones. This reaction is a critical preliminary step for many cyclization processes, including the Fischer indole (B1671886) synthesis. byjus.com In one specific example, the reaction of this compound with 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid in ethanol (B145695) yielded the target hydrazone intermediate in 85% yield after 15 days at room temperature.

Intramolecular Transformations Once formed, the hydrazone derivatives of this compound can undergo significant intramolecular rearrangements.

vulcanchem.comvulcanchem.com-Sigmatropic Rearrangement : This is the key mechanistic step in the Fischer indole synthesis. After the initial formation of the hydrazone, it tautomerizes to an enamine form. byjus.com Following protonation, this enamine undergoes an irreversible vulcanchem.comvulcanchem.com-sigmatropic rearrangement, which involves the cleavage of the weak N-N bond and the formation of a new C-C bond, ultimately leading to the indole ring system. byjus.comjk-sci.com

Intramolecular Cyclization : In the synthesis of more complex heterocyclic systems, intramolecular nucleophilic substitution can occur. For instance, research on related pteridine (B1203161) derivatives has shown that a strategically placed fluorine atom on a phenyl ring can be displaced by a nitrogen atom from an adjacent benzimidazole (B57391) ring to form a new fused heterocyclic system. sci-hub.se

Role of this compound in Cyclization Reactions

This compound is a cornerstone building block for synthesizing a wide array of nitrogen-containing heterocyclic compounds.

Fischer Indole Synthesis This classic reaction is one of the most effective methods for preparing substituted indoles. byjus.com The process begins with the acid-catalyzed condensation of this compound with an aldehyde or ketone to form a hydrazone. byjus.com This intermediate, upon heating in the presence of an acid catalyst (Brønsted or Lewis), undergoes the critical vulcanchem.comvulcanchem.com-sigmatropic rearrangement, followed by cyclization and the elimination of an ammonia (B1221849) molecule to yield the final, energetically favorable aromatic indole structure. jk-sci.com

Pyridazine (B1198779) and Pyridazinone Synthesis This compound is instrumental in building pyridazine and pyridazinone rings.

One pathway involves the reaction of a butanoic acid derivative with this compound in boiling butanol, which leads to the formation of a dihydropyridazinone ring. mdpi.com

In another method, a pyridazinone intermediate, formed from the reaction of a 4-oxo-2-butenoic acid derivative with hydrazine hydrate, is treated with phosphorus oxychloride (POCl₃) to yield 6-(3,4-dichlorophenyl)-3-chloropyridazine, a versatile intermediate for further functionalization. mdpi.com

Quinazolinone Synthesis Complex, fused heterocyclic systems based on the quinazolinone scaffold can be constructed using this hydrazine. For example, 6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one can be converted into a 4-hydrazinyl quinazoline (B50416) derivative. This intermediate can then undergo cyclization with reagents like carbon disulfide to produce a fused triazoloquinazoline system, demonstrating the utility of the hydrazine moiety in constructing elaborate molecular architectures.

HeterocycleKey Reaction Name/TypeMechanistic Highlights
IndoleFischer Indole SynthesisHydrazone formation followed by vulcanchem.comvulcanchem.com-sigmatropic rearrangement and ammonia elimination. byjus.comjk-sci.com
PyridazinoneCyclocondensationReaction with dicarbonyl compounds or their equivalents, followed by dehydration to form the six-membered ring. mdpi.com
TriazoloquinazolineCyclizationFormation of a hydrazinyl intermediate from a quinazolinone, followed by reaction with a one-carbon donor (e.g., CS₂) to form the fused triazole ring.

Computational and Theoretical Investigations of 3,4 Dichlorophenyl Hydrazine Analogues

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and energetics of chemical compounds. For analogues of (3,4-Dichlorophenyl)hydrazine, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), provide a detailed picture of their structural parameters. materialsciencejournal.orgtandfonline.comresearchgate.net

Theoretical studies on related structures, such as N-(3,4-dichlorophenyl)-N'-(substituted-benzoyl)thioureas, have successfully determined their molecular structures. researchgate.net For one such isomer, single-crystal X-ray diffraction was used to validate the structure, which was then compared with the optimized geometry from DFT calculations, showing good agreement. researchgate.net

In a study on a pyrazole (B372694) derivative containing a dichlorophenyl group, DFT was used to establish optimized geometrical parameters like bond lengths and bond angles. materialsciencejournal.org For instance, the azo group (N-N) and imine (C=N) bond lengths were calculated, and the molecule's total energy and dipole moment were determined. materialsciencejournal.org Such calculations help in understanding the stability and polarity of the molecule. materialsciencejournal.org Similarly, investigations on other dichlorophenyl derivatives have used DFT to confirm structures and analyze geometric parameters, which are often in good agreement with experimental XRD data. researchgate.net

Biological Activities and Mechanistic Insights of 3,4 Dichlorophenyl Hydrazine and Its Derivatives

Pharmacological Activity Research

Antidiabetic Enzyme Inhibition Mechanisms (e.g., Aldose Reductase, α-Glycosidase, α-Amylase)

Derivatives of (3,4-Dichlorophenyl)hydrazine have emerged as significant inhibitors of key enzymes involved in carbohydrate metabolism, which is crucial in the management of diabetes mellitus. The inhibition of enzymes like α-amylase and α-glucosidase can delay carbohydrate digestion, leading to a reduction in the rate of glucose absorption and consequently lowering postprandial blood glucose levels. plos.org Aldose reductase is another critical target; it is the first and rate-limiting enzyme in the polyol pathway, which becomes more active during hyperglycemia and is implicated in the development of diabetic complications. plos.org

Research into hydrazine-clubbed thiazole (B1198619) derivatives has shown potent inhibitory activity against these enzymes. nih.gov One study synthesized a series of ten such derivatives (3a-3j) and evaluated their inhibitory potential. researchgate.net All tested derivatives exhibited a more effective inhibitory capacity against aldose reductase (AR) compared to the standard drug, epalrestat. nih.gov For α-glucosidase (α-GLY) and α-amylase (α-AMY), these derivatives also showed significant, albeit varied, inhibitory effects. nih.govresearchgate.net

Kinetic studies have provided further insight into the inhibition mechanisms. Anthocyanins, for example, have been shown to be noncompetitive inhibitors of these enzymes. plos.org Phenolic acids, on the other hand, act as mixed inhibitors for α-amylase and α-glucosidase and as noncompetitive inhibitors for aldose reductase. plos.org The development of thiazolidine-2,4-dione derivatives has also been a focus, with studies showing they can improve insulin (B600854) sensitivity by activating peroxisome proliferator-activated receptor-gamma (PPAR-γ). ijpsjournal.com

Table 1: Inhibitory Activity of Hydrazine-Clubbed Thiazole Derivatives against Diabetic Enzymes

Compound Aldose Reductase (AR) Kᵢ (nM) α-Glycosidase (α-GLY) Kᵢ (µM) α-Amylase (α-AMY) IC₅₀ (µM)
3a-3j (Range) 5.47 ± 0.53 to 23.89 ± 1.46 1.76 ± 0.01 to 24.81 ± 0.15 4.94 to 28.17
Epalrestat (Standard) 34.53 ± 2.52 - -
Acarbose (Standard) - 23.53 ± 2.72 -

Data sourced from a study on hydrazine (B178648) clubbed thiazoles. nih.govresearchgate.net

Antimicrobial and Antifungal Action Mechanisms

This compound derivatives have demonstrated considerable antimicrobial and antifungal properties. The mechanism of action for their antibacterial effects is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication. mdpi.com Molecular docking studies suggest a dual-inhibition mechanism for certain thiosemicarbazide (B42300) derivatives. mdpi.com

A variety of heterocyclic systems incorporating the this compound moiety, such as 1,3,4-oxadiazoles, pyridazinones, and N,N'-diacylhydrazines, have been synthesized and tested. researchgate.netmdpi.com For instance, a series of 1,3,4-oxadiazole (B1194373) derivatives showed potent activity against Gram-positive bacteria like Bacillus cereus and Bacillus thuringiensis. Pyrazoline derivatives have also shown significant activity against organisms such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

In terms of antifungal activity, derivatives have been effective against a range of human pathogenic fungi, including various Candida and Cryptococcus species. nih.gov The presence and position of substituents on the phenyl ring play a crucial role in the compound's efficacy. For example, studies on N,N'-diacylhydrazines containing a 2,4-dichlorophenoxy moiety revealed that many of these compounds exhibited excellent in vivo antifungal activities against plant pathogens like Cladosporium cucumerinum and Corynespora cassiicola. mdpi.com The inclusion of a 3,4-dichlorophenyl analogue in some 1,2,4-triazole (B32235) derivatives was found to reduce antifungal activity, highlighting the sensitivity of the structure-activity relationship. nih.gov

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Derivative Class Target Organism Mechanism/Observation Reference
1,3,4-Oxadiazoles Bacillus cereus, B. thuringiensis Potent activity observed in disc diffusion methods.
Thiosemicarbazides Gram-positive & Gram-negative bacteria Dual inhibition of DNA gyrase and topoisomerase IV. mdpi.com
Pyrazolines S. aureus, E. coli, P. aeruginosa Significant antibacterial activity compared to Ciprofloxacin. researchgate.net
N,N'-Diacylhydrazines C. cucumerinum, C. cassiicola Excellent in vivo antifungal activity. mdpi.com
Pyridazinones Various bacteria and fungi Antimicrobial and antifungal activities demonstrated. researchgate.net

Anticancer and Antitumor Mechanistic Research

The anticancer potential of this compound derivatives has been extensively explored, with research pointing to multiple mechanisms of action. These compounds have shown cytotoxic effects against a variety of cancer cell lines, including those for colon (HCT116), breast (MCF-7), and liver (HUH7) cancer.

One key mechanism involves the inhibition of enzymes and growth factors critical for cancer cell proliferation and survival. nih.govnih.gov Hydrazone derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers. nih.gov The inhibition of COX-2 can lead to reduced proliferation and the induction of apoptosis. nih.gov Other targets include epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are tyrosine kinases that play a role in several cancers. nih.gov

Another significant antitumor mechanism is the induction of apoptosis (programmed cell death). Studies have shown that some derivatives can trigger the intrinsic apoptotic pathway, which involves changes in the mitochondrial membrane potential and the subsequent activation of caspase-9 and caspase-3. researchgate.net Furthermore, some compounds have been observed to cause cell cycle arrest, preventing cancer cells from completing the division process. nih.gov For example, a derivative labeled T4 was found to arrest HCT116 cells, and reverse docking suggested it has a binding affinity for the c-KIT protein. nih.gov Research on a benzoxazinone (B8607429) derivative containing the 3,4-dichlorophenyl group pointed to the inhibition of Methionyl-tRNA Synthetase as a potential anticancer mechanism. researchgate.net

Table 3: Anticancer Mechanisms of this compound Derivatives

Derivative Class Cancer Cell Line(s) Mechanism of Action Reference(s)
Hydrazones HCT116, MCF-7, HUH7 Inhibition of DNA synthesis enzymes, COX-2/EGFR/HER2 inhibition, Apoptosis induction. nih.gov
Hydrazone-sulfonates MCF-7 Intrinsic apoptosis pathway (caspase-9 and -3 activation). researchgate.net
1,3,4-Oxadiazoles HCT116 Cell cycle arrest, c-KIT protein binding. nih.gov
Benzoxazinones MCF-7 Inhibition of Methionyl-tRNA Synthetase. researchgate.net
Pyrazolines Breast, Colon, Lung, Cervical Downregulation of p53, inhibition of protein kinases, tubulin polymerization. mdpi.com

Antitubercular and Antimalarial Activity Pathways

Derivatives of this compound have shown promise as agents against infectious diseases like tuberculosis and malaria. The search for new drugs is critical due to the rise of drug-resistant strains of Mycobacterium tuberculosis and Plasmodium falciparum. researchgate.netthieme-connect.de

In the context of antitubercular activity, a primary target that has been identified is the mycobacterial membrane protein large 3 (MmpL3). rsc.org This protein is essential for the transport of mycolic acids, which are key components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts this transport, compromising the integrity of the cell wall and leading to bacterial death. Arylcarboxamide derivatives have been rationally designed as potential MmpL3 inhibitors, with some naphthamide and 4-arylthiazole-2-carboxamide derivatives showing considerable activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. rsc.org Pyrazoline derivatives, particularly those derived from isonicotinic acid hydrazide (isoniazid), have also demonstrated potent antitubercular effects. researchgate.net

For antimalarial activity, the focus has often been on inhibiting enzymes in crucial metabolic pathways of the Plasmodium parasite. One such pathway is folate biosynthesis, which is essential for DNA synthesis and replication. Derivatives of these compounds are being investigated as antifolates that can inhibit enzymes like dihydrofolate reductase (DHFR). huji.ac.il The inhibition of DHFR blocks the synthesis of tetrahydrofolate, a vital cofactor for nucleotide synthesis, thereby halting parasite proliferation. Hybrid molecules combining different pharmacophores, such as phenylthiazolyl-1,3,5-triazine derivatives, are being explored as potential antifolate leads for inhibiting P. falciparum DHFR. huji.ac.il

Anti-inflammatory Mechanistic Pathways

The anti-inflammatory properties of this compound derivatives are primarily linked to their ability to inhibit key enzymes in the inflammatory cascade. The cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are major targets. nih.gov These enzymes are responsible for converting arachidonic acid into prostaglandins, which are pro-inflammatory mediators. nih.gov While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. nih.gov Therefore, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov

Numerous heterocyclic derivatives, including 1,3,4-oxadiazoles and pyrazoles, have been synthesized and shown to possess anti-inflammatory activity through COX inhibition. nih.govdoi.org Replacing the carboxylic acid group in traditional NSAIDs with a 1,3,4-oxadiazole ring has, in some cases, retained or increased anti-inflammatory activity while reducing ulcerogenic potential. nih.gov

In addition to COX inhibition, some derivatives exhibit a dual inhibitory effect on both the COX and lipoxygenase (LOX) pathways. nih.gov The LOX pathway is responsible for producing leukotrienes, another class of inflammatory mediators. Dual inhibition can provide a broader spectrum of anti-inflammatory action. nih.gov Furthermore, some compounds have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. nih.gov For example, certain pyridazinone derivatives have demonstrated potent anti-inflammatory effects through dual COX-2/15-LOX inhibition and high TNF-α inhibition activity. nih.gov

Table 4: Anti-inflammatory Mechanisms of this compound Derivatives

Derivative Class Primary Mechanism Additional Mechanisms Reference(s)
1,3,4-Oxadiazoles COX-1/COX-2 Inhibition Reduced ulcerogenic potential. nih.govresearchgate.net
Pyrazole-linked hydrazones COX-2 Inhibition - doi.org
Pyridazinones Dual COX-2/15-LOX Inhibition Inhibition of TNF-α production. nih.gov

Antitrypanosomal Action Mechanisms (e.g., NO-Donor, Antifolate)

Derivatives containing the hydrazine moiety have been identified as promising agents against trypanosomatid parasites, such as Leishmania and Trypanosoma cruzi, which cause leishmaniasis and Chagas disease, respectively. The mechanisms of action are multifaceted and target unique aspects of the parasites' biology. nih.govnih.gov

One innovative approach involves designing compounds that act as nitric oxide (NO) donors. nih.govnih.gov NO is highly toxic to trypanosomatids but has minimal side effects on host macrophages, making it a valuable therapeutic target. nih.gov Research has shown that a hydrazine moiety connected to an electron-deficient ring, such as in 2-arylquinazolin-4-hydrazines, can be susceptible to reduction in the oxidative environment of the parasite. nih.govnih.gov This reduction leads to the cleavage of the N-N bond, releasing NO and the corresponding amine. nih.gov The generation of NO within the parasites has been confirmed using the Griess test. nih.govnih.gov

Another key mechanism is the disruption of the parasite's folate metabolism by acting as antifolates. nih.govnih.gov Parasites rely on the folate pathway for the synthesis of nucleic acids and certain amino acids. Inhibiting this pathway starves the parasite of essential building blocks, leading to its death. Some 2-arylquinazolin-4-hydrazine derivatives have been shown to act as either NO-donors or antifolate agents, providing a dual threat to the parasites. nih.gov These mechanistic studies highlight the potential of using the hydrazine group as a specific pharmacophore to design effective and safe antitrypanosomal drugs. nih.gov

Toxicological Mechanisms and Metabolic Fate of this compound in Biological Systems

The toxicological profile of this compound is intrinsically linked to its metabolic transformation within biological systems. The processes of biotransformation, the generation of reactive intermediates, and subsequent interactions with cellular components are central to understanding its mechanisms of toxicity, including neurotoxicity and hepatotoxicity.

Biotransformation Pathways (e.g., Cytochrome P450, Monoamine Oxidase, Peroxidases)

The metabolism of this compound involves several key enzyme systems, primarily located in the liver, which convert the parent compound into various metabolites. These pathways are crucial in determining the compound's toxic potential.

Cytochrome P450 (CYP) System The Cytochrome P450 superfamily of enzymes is essential for the metabolism of a vast number of xenobiotics, including halogenated aromatic compounds. medsafe.govt.nz The liver and small intestine exhibit the highest concentration of these enzymes. medsafe.govt.nz While direct metabolic studies on this compound are limited, data from analogous compounds provide significant insight. For instance, 3,4-dichloroaniline (B118046), a potential metabolite, is a potent inhibitor of the human CYP2E1 isozyme. researchgate.net Furthermore, derivatives such as 1-(2,4-dichloro benzylidene)-2-phenyl hydrazine are metabolized by CYP1A2, CYP2C19, and CYP3A4. auctoresonline.orgsciforschenonline.org The biotransformation of other chloroanilines also involves N-oxidation and phenyl ring oxidation, reactions typically catalyzed by CYP enzymes. mdpi.com This suggests that this compound is likely a substrate for multiple CYP isoforms, leading to its bioactivation or detoxification.

Monoamine Oxidase (MAO) Hydrazine-containing compounds have a well-documented history as inhibitors of monoamine oxidases (MAO-A and MAO-B). mdpi.com Research on structurally related compounds indicates a significant role for the 3,4-dichlorophenyl moiety in these interactions. Specifically, this group has been found to be highly beneficial for the potency and selectivity of MAO-B inhibitors. acs.org For example, N-(3,4-Dichlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3 carboxamide is a selective inhibitor of human MAO-B. mdpi.com This suggests that this compound or its metabolites could interact with and inhibit MAO enzymes, potentially disrupting the metabolism of neurotransmitters. The higher activity of 3,4-dichlorophenyl derivatives is attributed to favorable π-π stacking interactions within the enzyme's active site. researchgate.net

Peroxidases Oxidative metabolic pathways are central to the bioactivation of hydrazines. These reactions can lead to the formation of reactive intermediates. researchgate.net While specific data on peroxidase-mediated metabolism of this compound is not detailed in the available literature, peroxidases, along with CYP enzymes, are known to catalyze the oxidation of xenobiotics. The bioactivation of phenylhydrazine (B124118) provides a relevant model, where oxidation leads to the generation of reactive species capable of cellular damage. researchgate.net

Table 1: Key Enzymes in the Biotransformation of this compound and Related Compounds

Enzyme SystemIsoform(s)Role in MetabolismReference
Cytochrome P450 CYP2E1Inhibition by 3,4-dichloroaniline metabolite. researchgate.net
CYP1A2, CYP2C19, CYP3A4Metabolism of structurally similar hydrazone derivatives. auctoresonline.orgsciforschenonline.org
Monoamine Oxidase MAO-BPotent and selective inhibition by derivatives containing the 3,4-dichlorophenyl moiety. mdpi.comacs.org
MAO-A / MAO-BGeneral inhibition by hydrazine-containing compounds. mdpi.com

Formation of Reactive Species and Macromolecular Adducts

A critical aspect of the toxicology of many xenobiotics is their metabolic activation into reactive electrophilic species that can covalently bind to cellular macromolecules like DNA and proteins. epa.gov

The metabolism of the hydrazine moiety is known to produce highly reactive intermediates. researchgate.net The bioactivation of hydrazine itself can lead to the formation of a reactive diimide intermediate, while the metabolism of phenylhydrazine can generate phenyldiazine, phenyldiazonium, and phenyl radical species. researchgate.net These intermediates are strong reducing agents and are implicated in toxic effects. researchgate.net Another potential pathway for the generation of reactive species is the N-oxidation of the chloroaniline structure, which can produce reactive phenylhydroxylamine and nitrosobenzene (B162901) metabolites. mdpi.com

Once formed, these electrophilic species can react with nucleophilic sites on cellular macromolecules, forming covalent adducts. epa.govspandidos-publications.com This process is a key initiating event in chemical-induced toxicity. For example, reactive metabolites of the related compound 3,3',4,4'-tetrachlorobiphenyl (B1197948) have been shown to bind to cytochrome P450 and other microsomal proteins. nih.gov The formation of such adducts can disrupt protein function, cause DNA damage, and trigger cellular stress responses, ultimately leading to cell death and tissue injury. spandidos-publications.com

Table 2: Potential Reactive Species from this compound Metabolism

Precursor MoietyMetabolic ProcessReactive Species FormedReference
HydrazineOxidationDiimide researchgate.net
PhenylhydrazineOxidationPhenyldiazine, Phenyldiazonium, Phenyl radical researchgate.net
ChloroanilineN-OxidationPhenylhydroxylamine, Nitrosobenzene mdpi.com

Neurotoxicity Mechanisms (e.g., GABA/Glutamate (B1630785) Disruption, Pyridoxine (B80251) Inhibition)

The neurotoxic effects of hydrazines are well-established and primarily result from the disruption of neurotransmitter balance in the central nervous system. nih.govnih.gov

GABA/Glutamate Disruption Hydrazine's neurotoxicity is largely caused by disrupting the equilibrium between the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), and its primary excitatory neurotransmitter, glutamate. nih.gov GABA is synthesized from glutamate in a reaction catalyzed by the enzyme glutamic acid decarboxylase. nih.govlitfl.com A reduction in GABA levels leads to a state of excessive excitation, resulting in clinical effects such as tremors, hyperreflexia, and seizures. nih.gov

Pyridoxine Inhibition The disruption of GABA levels is a direct consequence of hydrazine's interaction with pyridoxine (vitamin B6). nih.gov The active form of pyridoxine, pyridoxal (B1214274) 5'-phosphate (P5P), is an essential cofactor for the glutamic acid decarboxylase enzyme needed for GABA synthesis. nih.govlitfl.com Hydrazine-containing compounds induce a functional pyridoxine deficiency through two primary mechanisms:

They directly inhibit the enzyme pyridoxine phosphokinase, which is necessary to convert pyridoxine into its active P5P form. nih.gov

The hydrazine moiety directly binds with P5P to form a hydrazone complex, which is then eliminated from the body via renal excretion. nih.gov

This depletion of available P5P inhibits GABA synthesis, leading to an excess of glutamate and subsequent neurotoxicity. nih.gov

Table 3: Mechanistic Pathway of Hydrazine-Induced Neurotoxicity

StepProcessConsequenceReference
1 Exposure to Hydrazine CompoundThis compound enters systemic circulation.
2 Pyridoxine (Vitamin B6) InhibitionHydrazine inhibits pyridoxine phosphokinase and/or directly binds to its active form, P5P. nih.gov
3 GABA Synthesis DepletionLack of the essential cofactor P5P inhibits the enzyme glutamic acid decarboxylase. nih.govlitfl.com
4 Neurotransmitter ImbalanceThe conversion of glutamate to GABA is reduced, leading to low GABA and high glutamate levels. nih.gov
5 Neurotoxic EffectsCentral nervous system hyperexcitability results in symptoms like seizures, tremors, and ataxia. nih.gov

Hepatic Metabolism and Hepatotoxicity Research

The liver is a primary target for hydrazine toxicity, which is closely linked to its role as the main site of metabolic processing. nih.gov

Hepatic Metabolism As discussed, the liver contains high concentrations of the enzymes responsible for the biotransformation of this compound, including Cytochrome P450 and Monoamine Oxidase systems. medsafe.govt.nznih.gov Studies on related compounds, such as (3,4-dichloroanilino)phenyl-acetonitrile, show that extensive hepatic metabolism occurs, leading to the formation of metabolites like 3,4-dichloroaniline, which can accumulate in the serum upon long-term treatment. nih.gov This metabolic activity is a double-edged sword; while it facilitates the elimination of the compound, it can also lead to the production of toxic reactive intermediates in high concentrations within the liver. nih.gov

Hepatotoxicity Research The bioactivation of hydrazines in the liver is a key mechanism of their hepatotoxicity. nih.gov Oxidation of hydrazine metabolites by enzymes like CYP2E1 can generate reactive species that induce oxidative stress and alter lipid metabolism, causing liver cell damage. nih.gov Studies in workers exposed to hydrazine and in animal models have documented liver effects, including fatty degeneration and elevated levels of serum alanine (B10760859) aminotransferase, a marker of liver injury. nih.gov Experimental models of toxic liver damage have been established in rats using intraperitoneal injections of hydrazine hydrochloride to study the mechanisms of hepatotoxicity and evaluate potential hepatoprotective agents. iqchemical.ru These studies confirm that the liver's metabolic processing of hydrazines can lead to significant pathological changes. iqchemical.ru

Environmental Fate and Degradation Pathways of 3,4 Dichlorophenyl Hydrazine Analogues

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For analogues of (3,4-Dichlorophenyl)hydrazine, such as phenylurea herbicides, hydrolysis and photolysis are the primary abiotic degradation mechanisms.

Hydrolysis: Phenylurea herbicides are generally stable to chemical hydrolysis under moderate temperatures and pH conditions typically found in agricultural soils (pH 4–10). oup.commarinebiodiversity.org This stability suggests that chemical degradation through hydrolysis is of minor importance in most environmental scenarios. oup.com Isocyanates, which share structural elements, readily hydrolyze in water to form a carbamic acid, which then decarboxylates to produce an amine and carbon dioxide. nih.gov

Photolysis: Photodegradation, or photolysis, is the breakdown of compounds by light, particularly sunlight. researchgate.net It is a more significant abiotic degradation pathway for these compounds compared to hydrolysis. marinebiodiversity.orgnih.gov Direct photolysis occurs when the chemical itself absorbs light energy, leading to characteristic reactions like bond scission, cyclization, and rearrangement. nih.govcdnsciencepub.com The process can lead to partial degradation, creating various photoproducts that may accumulate. oup.com

Biotic Degradation Pathways (e.g., Microbial Transformations)

Biodegradation by soil microorganisms is considered the principal mechanism for the dissipation of this compound analogues like diuron (B1670789) and linuron (B1675549) from the environment. tandfonline.comcore.ac.uknerc.ac.uk A variety of bacteria and fungi have been identified that can transform or completely mineralize these compounds. oup.comnih.govnih.gov

The most common microbial degradation pathway for N,N-dimethyl-substituted phenylureas involves sequential N-dealkylation (demethylation) of the urea (B33335) side chain, followed by the hydrolysis of the amide bond to yield 3,4-dichloroaniline (B118046) (DCA). oup.comnerc.ac.ukfrontiersin.org For N-methoxy-N-methyl-substituted compounds like linuron, the pathway includes N-demethylation and N-demethoxylation. oup.comyork.ac.uk

Several microbial species have demonstrated the ability to degrade these herbicides:

Fungi: Fungal strains such as Mortierella isabellina and Cunninghamella elegans have shown efficiency in transforming diuron and its degradation products. oup.com The soil fungus Mortierella sp. Gr4 can transform linuron through demethylation, demethoxylation, and hydrolysis to produce 3,4-dichloroaniline. york.ac.uk

Bacteria: Bacterial species are crucial for the degradation of these compounds. frontiersin.org Arthrobacter sp. N2 can completely degrade diuron, chlorotoluron, and isoproturon. csic.es Ochrobactrum anthropi CD3 has been shown to completely remove diuron and linuron from aqueous solutions. csic.es Pseudomonas fluorescens 26-K is capable of degrading 3,4-dichloroaniline (DCA) under aerobic conditions. nih.gov Some bacteria, like Sphingomonas sp., are capable of mineralizing the herbicide isoproturon. oup.com

The process of microbial degradation is an engineered application of biodegradation for cleaning up contaminants and is seen as a cost-effective and environmentally friendly method. nih.govdokumen.pub The ability of microorganisms to degrade these xenobiotics depends on the bioavailability of the compounds and environmental conditions such as soil type, pH, humidity, and temperature. frontiersin.org

Table 1: Microbial Species Involved in the Degradation of this compound Analogues

MicroorganismCompound(s) DegradedDegradation PathwayReference
Mortierella sp. Gr4Linuron, Diuron, Isoproturon, ChlorotoluronDealkylation, Hydroxylation, Hydrolysis to 3,4-DCA york.ac.uk
Mortierella isabellinaDiuron and its degradation productsTransformation of parent compound and metabolites oup.com
Arthrobacter sp. N2Diuron, Chlorotoluron, IsoproturonComplete degradation csic.es
Ochrobactrum anthropi CD3Diuron, Linuron, Chlorotoluron, FluometuronComplete removal from solution, formation of 3,4-DCA csic.es
Pseudomonas fluorescens 26-K3,4-Dichloroaniline (3,4-DCA)Dehalogenation and hydroxylation nih.gov
Sphingomonas sp.IsoproturonMineralization oup.com

Metabolite Formation and Environmental Persistence (e.g., Chlorinated Anilines)

The degradation of phenylurea herbicides leads to the formation of several intermediate metabolites. The most significant of these is 3,4-dichloroaniline (DCA), which is a common metabolite for diuron, linuron, and propanil. oup.comnih.govepa.gov

The primary degradation pathway involves the stepwise removal of alkyl groups from the urea nitrogen. For diuron, this results in the formation of N'-(3,4-dichlorophenyl)-N-methylurea (DCPMU) and subsequently N'-(3,4-dichlorophenyl)urea (DCPU). oup.comnerc.ac.uknih.gov Hydrolysis of these intermediates, or in some cases direct hydrolysis of the parent compound, yields 3,4-dichloroaniline (DCA). oup.comsci-hub.se

Key Metabolites:

N'-(3,4-dichlorophenyl)-N-methylurea (DCPMU): The first demethylation product of diuron. nih.gov

N'-(3,4-dichlorophenyl)urea (DCPU): The second demethylation product of diuron. nerc.ac.uk

3,4-Dichloroaniline (DCA): Formed from the hydrolysis of DCPU or other precursors. oup.comyork.ac.uk It is a key and often persistent metabolite. epa.gov

The environmental persistence of these compounds and their metabolites is a significant concern. Diuron is persistent in soil, and its degradation can be slow. epa.gov One field study found that after 245 days, 50% of the initial diuron concentration had been reduced, while 70% of linuron was still present. nih.gov The metabolites themselves can be persistent and, in some cases, more toxic than the parent compound. oup.comcsic.es For instance, 3,4-DCA has been shown to have a higher toxic effect on the bacterium Vibrio fischeri than diuron. oup.com Although DCA can be further degraded by some microorganisms, its formation is a critical step in the environmental fate of these herbicides. frontiersin.orgnih.gov The persistence and potential for groundwater contamination by linuron may be greater than that of diuron under certain conditions. tandfonline.com

Table 2: Major Metabolites of Diuron and Linuron

Parent CompoundMetaboliteAbbreviationFormation PathwayReference
DiuronN'-(3,4-dichlorophenyl)-N-methylureaDCPMUFirst N-demethylation oup.comnih.gov
DiuronN'-(3,4-dichlorophenyl)ureaDCPUSecond N-demethylation nerc.ac.uk
Diuron, Linuron3,4-DichloroanilineDCAHydrolysis of urea linkage oup.comyork.ac.ukepa.gov
Diuron (Photodegradation)N-(3,4-dichlorophenyl)-N',N'-formylmethylurea-Photo-transformation on solid support oup.com
Diuron (Photodegradation)Hydroxylated diuron derivatives-Substitution of Cl with OH in aqueous solution oup.com

Sorption and Mobility Studies in Environmental Compartments

The movement of this compound analogues in the environment is largely controlled by their sorption to soil particles and organic matter. pjsir.org Sorption affects their bioavailability for microbial degradation and their potential to leach into groundwater. researchgate.net

The sorption capacity of soils for these compounds is influenced by properties such as organic matter content, clay content, and pH. core.ac.ukpjoes.com Generally, sorption increases with higher organic matter and clay content. pjoes.com The sorption of diuron and linuron in soil often follows the Freundlich isotherm model, indicating a physical adsorption process. core.ac.ukpjoes.com

Sorption Coefficients: The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of pesticides in soil.

Diuron: Has a reported Koc value of 480 L·kg⁻¹, indicating medium mobility. epa.govtandfonline.com

Linuron: Has a reported Koc value of 400 L·kg⁻¹, suggesting slightly higher mobility than diuron. tandfonline.com

Studies have shown that the sorption of phenylurea herbicides in soil follows the sequence linuron > diuron > monuron, which correlates with their hydrophobicity (Kow). scispace.com

Mobility and Leaching: Despite having low to medium mobility, these compounds and their metabolites have been detected in soil pore water and have the potential to leach into groundwater. nih.govepa.gov In one lysimeter study, linuron showed greater mobility and leaching potential than diuron, which was attributed to its higher water solubility and lower sorption coefficient. tandfonline.com Leachates contained higher amounts of linuron (up to 6.96% of applied) compared to diuron (up to 0.27% of applied). tandfonline.com The parent compounds are typically detected in the upper soil layers (0-10 cm or 0-20 cm), but metabolites can also be transported through the soil profile. nih.govtandfonline.com The risk of groundwater contamination is therefore a significant consideration in the environmental fate of these chemicals. tandfonline.com

Table 3: Physicochemical Properties and Sorption Coefficients for Diuron and Linuron

CompoundWater Solubility (mg·L⁻¹)Log KowKoc (L·kg⁻¹)Mobility PotentialReference
Diuron422.85 - 2.87480Low to Medium epa.govtandfonline.comscispace.com
Linuron64 - 753.00 - 3.21400Medium core.ac.uktandfonline.comscispace.comresearchgate.net

Advanced Analytical Methodologies for Research on 3,4 Dichlorophenyl Hydrazine

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the molecular structure and properties of (3,4-Dichlorophenyl)hydrazine. Different spectroscopic methods provide unique insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In a derivative, 1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone], ¹H NMR analysis in DMSO-d₆ shows a characteristic singlet for the NH proton between δ 10.5 and 11.5 ppm. The aromatic protons of the dichlorophenyl group appear as doublets in the range of δ 7.2–7.8 ppm due to coupling with adjacent protons. For this compound hydrochloride in DMSO-d6, the aromatic protons are observed at δ 7.517, 7.311, and 7.021 ppm. chemicalbook.com

Table 1: ¹H NMR Spectral Data for this compound Hydrochloride and a Derivative.

Compound Solvent Proton Chemical Shift (δ, ppm) Multiplicity
This compound Hydrochloride DMSO-d6 NH 10.616 Singlet
Ar-H 7.517 Doublet
Ar-H 7.311 Doublet of doublets
Ar-H 7.021 Doublet
1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] DMSO-d₆ NH 10.2 Singlet
Aromatic H 7.6-7.8 Multiplet
Indole (B1671886) H 6.9 Doublet (J=8.4 Hz)
CH₃ 3.4 Singlet

Data sourced from multiple studies. chemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are essential techniques for investigating the vibrational modes of this compound, providing valuable information about its functional groups and bonding characteristics. These techniques are based on the interaction of electromagnetic radiation with molecular vibrations. nih.govwisc.edu

The IR spectrum of this compound and its derivatives typically exhibits characteristic absorption bands. The N-H stretching vibrations of the hydrazine (B178648) group are usually observed in the region of 3200-3400 cm⁻¹. For instance, in a derivative of this compound, the N-H stretch is seen at 3250 cm⁻¹. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹. rsc.org The C-Cl stretching vibrations of the dichlorophenyl ring are typically found in the lower frequency region of the spectrum, often between 600 and 800 cm⁻¹. turkjps.org

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov In many cases, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. nih.gov The analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental data to aid in the assignment of vibrational frequencies. science.govresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for a this compound Derivative.

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-H Stretch 3250
C=O Stretch 1680
C=N Stretch 1590

Data for 1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone].

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through the analysis of its fragmentation patterns. sciencepublishinggroup.com In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound hydrochloride shows a molecular ion peak [M]⁺ at m/z 176. chemicalbook.com The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition. rsc.orgrsc.org

Electron impact (EI) ionization often leads to extensive fragmentation of the molecule. The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways involve the cleavage of the N-N bond and the loss of chlorine atoms or HCl from the aromatic ring. For instance, the mass spectrum of its hydrochloride salt shows significant fragments at m/z 160, 146, 133, 124, 111, and 75. chemicalbook.com Electrospray ionization (ESI) is a softer ionization technique that typically results in less fragmentation and a prominent protonated molecule [M+H]⁺ peak. rsc.org

Table 3: Key Mass Spectrometry Data for this compound Hydrochloride.

Ion m/z Relative Intensity (%)
[M]⁺ 176 100.0
[M+2]⁺ 178 62.0
[M-NH₂]⁺ 160 59.5
146 11.1
133 25.7
124 17.8
111 17.0
75 16.6

Data sourced from ChemicalBook. chemicalbook.com

X-ray Diffraction (XRD) for Crystalline Structure Determination

For a derivative of this compound, single-crystal XRD analysis can reveal the precise geometry of the molecule. mjcce.org.mkresearchgate.net For instance, in a study of a related compound, (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, the crystal structure was determined to be monoclinic with the space group P2₁/c. iucr.orgiucr.org The analysis of the crystal structure can also reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the packing of the molecules in the crystal lattice. iucr.org

Powder XRD can be used to identify the crystalline phase of a bulk sample and to assess its purity. The diffraction pattern is a fingerprint of the crystalline material. researchgate.net

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for the separation, purification, and quantification of this compound and for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for identifying and quantifying any impurities. ijprajournal.comijmpronline.com The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. ijprajournal.com

A typical HPLC method for the analysis of this compound involves a reverse-phase C18 column. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com For example, one method uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Another method for a related compound uses a gradient of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile.

Detection is commonly performed using a UV detector, as the aromatic ring of this compound absorbs UV light. The retention time of the compound is a characteristic parameter under specific HPLC conditions. Impurity profiling by HPLC allows for the detection and quantification of related substances, such as positional isomers or degradation products, ensuring the quality of the compound for its intended use. rasayanjournal.co.in For instance, HPLC can be used to separate this compound from its 2,3- and 2,5-dichloro isomers.

Table 4: Example of HPLC Conditions for the Analysis of this compound.

Parameter Condition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid
Detection UV

This is a general method and may require optimization for specific applications. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. nih.govucdavis.edu For non-volatile compounds like this compound and its metabolites, chemical derivatization is often required to increase their volatility and improve chromatographic performance. americanpharmaceuticalreview.comresearchgate.net A key metabolite of interest is 3,4-dichloroaniline (B118046) (3,4-DCA), which is also a common degradation product of several phenylurea herbicides like diuron (B1670789). nih.govusgs.gov The analysis of 3,4-DCA serves as a reliable marker for exposure to its parent compounds. nih.gov

The analytical workflow for metabolite analysis using GC-MS typically involves several key steps:

Sample Preparation: The initial step involves extracting the analytes from a complex matrix, such as urine, water, or soil. nih.govmdpi.com For biological samples, a hydrolysis step (often using a basic solution) is employed to break down conjugates and release the target metabolites. nih.gov This is followed by extraction techniques like simultaneous steam distillation-extraction (SDE) or liquid-liquid extraction (LLE) to isolate and concentrate the analytes. nih.gov

Derivatization: To enhance volatility and improve detection sensitivity, especially for detectors like the electron-capture detector (ECD) or for better chromatographic peak shape in GC, derivatization is a crucial step. americanpharmaceuticalreview.comnih.gov A common reagent used for this purpose is heptafluorobutyric anhydride (B1165640) (HFBA), which reacts with the amine group of 3,4-DCA. nih.gov Other methods include silylation, which is a common derivatization procedure for GC-MS-based metabolite profiling. mdpi.com

GC-MS Analysis: The derivatized extract is injected into the gas chromatograph. The compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for both identification and quantification. nih.gov Tandem mass spectrometry (MS-MS) can be used for even greater selectivity and lower detection limits. nih.gov

Research has established effective GC-MS methods for detecting 3,4-DCA in various matrices. These methods demonstrate high sensitivity and recovery rates, making them suitable for biomonitoring studies. nih.gov The table below summarizes typical parameters for the GC-MS analysis of 3,4-DCA.

ParameterDescriptionReference
Target Analyte3,4-dichloroaniline (3,4-DCA) nih.gov
Sample MatrixHuman Urine nih.gov
Sample PreparationBasic hydrolysis followed by simultaneous steam distillation-extraction (SDE) and liquid-liquid extraction (LLE). nih.gov
Derivatization ReagentHeptafluorobutyric anhydride (HFBA) nih.gov
Detection MethodGC-MS, GC-MS-MS, GC-ECD nih.gov
Limit of Detection (LOD)0.03 µg/L (GC-MS-MS), 0.05 µg/L (GC-ECD) nih.gov
Recovery Rate93% to 103% nih.gov

Electrochemical and Other Advanced Detection Methods

Electrochemical methods offer a compelling alternative to chromatographic techniques for the detection of hydrazine and its derivatives, providing advantages such as high sensitivity, rapid response, and cost-effectiveness. rsc.orgpnu.ac.ir These methods are based on the electrochemical oxidation of the hydrazine moiety at the surface of a working electrode. mdpi.com

The direct electrochemical oxidation of hydrazine on conventional bare electrodes can be kinetically slow and require a high overpotential. mdpi.com To overcome these limitations, chemically modified electrodes are extensively used. These modifications enhance the electrocatalytic activity, leading to lower oxidation potentials and significantly increased signal response. researchgate.netresearchgate.net

Common components and techniques in electrochemical sensing include:

Working Electrodes: Glassy carbon electrodes (GCE) and carbon paste electrodes (CPE) are common substrates for modification. researchgate.netnih.gov

Modifiers: A wide range of nanomaterials and compounds are used to enhance sensor performance. These include:

Graphene and Carbon Nanotubes: These materials provide a large surface area and excellent electrical conductivity. pnu.ac.irnih.gov Electrochemically reduced graphene oxide (ErGO) is often used in composite materials. bohrium.comacs.org

Metal Nanoparticles: Gold (Au) and other metal nanoparticles are deposited on the electrode surface to act as electrocatalysts, improving the rate of the oxidation reaction. researchgate.netelectrochemsci.org

Conducting Polymers and Other Compounds: Materials like poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) and metal phthalocyanines (e.g., Cobalt Phthalocyanine) are used to facilitate electron transfer and improve sensitivity. researchgate.netnih.gov

Electrochemical Techniques:

Cyclic Voltammetry (CV): Used to study the electrochemical behavior of the analyte and characterize the modified electrode. acs.orgelectrochemsci.org

Differential Pulse Voltammetry (DPV): A highly sensitive technique used for quantitative analysis, offering lower detection limits compared to CV. nih.govnih.gov

Amperometry: Involves applying a constant potential and measuring the resulting current, which is proportional to the analyte concentration. mdpi.comnih.gov This technique is well-suited for rapid detection. mdpi.com

Research into electrochemical sensors for hydrazine has demonstrated excellent analytical performance, with wide linear ranges and low limits of detection, often below the threshold limits set by regulatory agencies for water quality. nih.govbohrium.com The principles and materials used in these sensors are directly applicable to the development of selective sensors for this compound.

The table below presents findings from various studies on electrochemical hydrazine detection, highlighting the different electrode modifications and their performance characteristics.

Electrode ModificationTechnique(s)Linear Range (µM)Limit of Detection (LOD) (µM)Reference
ErGO/PEDOT:PSS on GCEDPV, Amperometry0.2–1000.01 nih.govbohrium.com
MnO₂ Nanorods on Screen-Printed Graphite Electrode (SPGE)Not Specified0.05–275.00.02 iapchem.org
MoS₂ Quantum Dots on GCEAmperometryBroad Linear Range34.8 mdpi.com
Gold Particles on Polymer-Carbon ElectrodeDC Voltammetry1–15002.1 doaj.org
Cobalt Phthalocyanine in Carbon Paste ElectrodeCyclic Voltammetry12.5-987.35 researchgate.net

Applications in Advanced Materials and Specialized Chemical Synthesis

Role in the Development of Functional Organic Materials

(3,4-Dichlorophenyl)hydrazine is a valuable precursor in the synthesis of functional organic materials, particularly in the realm of dyes and polyfunctional compounds. Its derivatives, such as dichlorodiazadienes, are noted for their unique structural properties which make them suitable for various applications.

Detailed Research Findings:

Research has focused on the synthesis of dichlorodiazadiene dyes from hydrazones, including those derived from this compound. jomardpublishing.com These studies involve reacting the corresponding phenylhydrazone with carbon tetrachloride in the presence of a catalyst. The resulting dichlorodiazabutadienes are considered important polyfunctional compounds due to the presence of heminal chlorine atoms, a conjugated diene system, and an azo group all within one molecule. jomardpublishing.com

The structural properties of these materials have been investigated using techniques like Hirshfeld surface analysis to understand the non-covalent interactions, such as Cl···Cl and Cl···H bonds, which play a crucial role in the crystal packing and, consequently, the material's properties. jomardpublishing.comchemprob.org The ability to form these specific intermolecular bonds makes these materials interesting for crystal engineering and the design of new materials with tailored properties. While their primary characterization has been as dyes, their polyfunctional nature suggests potential as synthons for creating more complex nitrogen-containing heterocyclic compounds. jomardpublishing.com Hydrazones in general are recognized for their straightforward synthesis and functional diversity, enabling their use in various stimuli-responsive materials. rsc.org

The following table summarizes the synthesis of a dichlorodiazadiene from a this compound derivative and its characterization.

Table 1: Synthesis and Characterization of a Functional Diazadiene
Starting Hydrazone DerivativeReactionProductKey Structural FeaturesAnalytical TechniquesReference
Hydrazone from p-N,N-dimethylbenzaldehyde and this compoundReaction with CCl4(E)-4-(2,2-dichloro-1-((3,4-dichlorophenyl) diazenyl)vinyl)-N,N-dimethylanilineDichlorodiazadiene system, azo group, two chlorine atoms on the phenyl ring¹H NMR, ¹³C NMR, Hirshfeld Surface Analysis jomardpublishing.com

Use as a Key Intermediate in Complex Chemical Synthesis

The chemical reactivity of this compound makes it a key intermediate in the synthesis of a variety of complex organic molecules, especially heterocyclic compounds that form the backbone of many pharmaceutical agents.

Detailed Research Findings:

A prominent application of the 3,4-dichlorophenyl moiety is in the synthesis of the antidepressant Sertraline . rsc.orgacs.org A key intermediate for Sertraline is 4-(3,4-dichlorophenyl)-1-tetralone . acs.orggoogle.com The synthesis of this tetralone often involves the reaction of 1-naphthol (B170400) with o-dichlorobenzene. oup.com While not a direct reaction from this compound, the hydrazine (B178648) is a fundamental starting point for creating various indole (B1671886) and other heterocyclic structures via reactions like the Fischer indole synthesis, which are then further elaborated into complex targets. wikipedia.orgbyjus.comnih.gov The Fischer indole synthesis, a reaction that produces an indole from a phenylhydrazine (B124118) and a carbonyl compound, is a classic method where this compound can serve as the critical hydrazine component. wikipedia.orgbyjus.com

Furthermore, this compound is explicitly used in the synthesis of various heterocyclic systems. It readily undergoes condensation with carbonyl compounds to form hydrazones, which are pivotal for building larger heterocyclic structures like pyridazines and quinazolines . wikipedia.org For example, it has been reacted with 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid to produce pyridazinone derivatives. who.intfrontiersin.org It has also been used as a building block for constructing complex quinazolin-4(3H)-one derivatives. researchgate.net

The table below highlights examples of complex molecules synthesized using this compound as an intermediate.

Table 2: Examples of Complex Syntheses Involving this compound
Target Molecule ClassSpecific Intermediate/ReactionSignificanceReference
Antidepressants (e.g., Sertraline)Precursor to 4-(3,4-dichlorophenyl)-1-tetraloneThe 3,4-dichlorophenyl group is essential for the drug's activity. rsc.orgacs.orgoup.com
PyridazinonesCondensation with butanoic acid derivativesCore structures for compounds with potential biological activity. who.intfrontiersin.org
QuinazolinonesBuilding block for 6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-oneScaffolds for developing new pharmacologically active agents. researchgate.net
IndolesFischer indole synthesis with aldehydes or ketonesIndole rings are prevalent in many natural and synthetic bioactive compounds. wikipedia.orgbyjus.com

Contributions to Agrochemical Research

In agrochemical research, this compound is a precursor to the 3,4-dichloroaniline (B118046) moiety, which is a key component in several widely used herbicides. wikipedia.orgwho.intresearchgate.net The synthesis of these herbicides often starts with 3,4-dichloroaniline, which itself can be prepared from the reduction of the corresponding diazonium salt derived from this compound's precursor, or through other pathways involving related dichlorinated benzene (B151609) compounds.

Detailed Research Findings:

Several major phenylurea herbicides incorporate the 3,4-dichloroaniline structure. These include:

Propanil: An amide herbicide, N-(3,4-dichlorophenyl)propanamide, is synthesized by the acylation of 3,4-dichloroaniline with propanoyl chloride. wikipedia.org Propanil is a contact herbicide that inhibits photosynthesis in weeds and is used extensively in rice cultivation. wikipedia.orgresearchgate.net

Diuron (B1670789): A substituted urea (B33335) herbicide, N'-(3,4-dichlorophenyl)-N,N-dimethylurea, is also synthesized from 3,4-dichloroaniline. oup.comgoogle.comgoogle.comechemi.com It is a persistent, broad-spectrum herbicide used for weed control on both agricultural and non-crop lands by inhibiting photosynthesis. oup.com

Linuron (B1675549): This herbicide, 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea, is another phenylurea derivative based on 3,4-dichloroaniline. echemi.comnih.govwikipedia.org Like diuron and propanil, its mode of action involves the inhibition of photosystem II. wikipedia.org

The degradation of these herbicides in the environment often leads back to the formation of 3,4-dichloroaniline, a metabolite of significant toxicological interest. who.intfrontiersin.org Additionally, pyridazinone derivatives prepared from this compound have been patented for their potential use as agricultural fungicides. google.com

This table lists major herbicides whose synthesis relies on the 3,4-dichloroaniline scaffold, a derivative of this compound.

Table 3: Agrochemicals Derived from the (3,4-Dichlorophenyl) Moiety
AgrochemicalChemical NameTypeMode of ActionReference
PropanilN-(3,4-Dichlorophenyl)propanamideHerbicidePhotosynthesis (PSII) inhibitor wikipedia.orgresearchgate.net
DiuronN'-(3,4-Dichlorophenyl)-N,N-dimethylureaHerbicidePhotosynthesis (PSII) inhibitor oup.comgoogle.comechemi.com
Linuron3-(3,4-Dichlorophenyl)-1-methoxy-1-methylureaHerbicidePhotosynthesis (PSII) inhibitor echemi.comnih.govwikipedia.org
Pyridazinone Derivatives6-(3,4-dichlorophenyl)-5-hydroxy-4,5-dihydro-2H-pyridazin-3-oneFungicideNot specified google.com

Emerging Applications in Chemical Research

Beyond its established roles, this compound and its derivatives are finding new uses in specialized areas of chemical research, most notably in the field of organocatalysis.

Detailed Research Findings:

A significant emerging application is the use of ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate as a potent organocatalyst. rsc.orgresearchgate.net This hydrazine derivative has been identified as an effective catalyst for the Mitsunobu reaction, a versatile method for converting alcohols into a variety of other functional groups, such as esters and ethers. rsc.orgresearchgate.netsmolecule.com

The catalytic cycle involves the in situ aerobic oxidation of the hydrazinecarboxylate to its corresponding azo form (an ethyl 2-arylazocarboxylate), often facilitated by a co-catalyst like iron phthalocyanine. rsc.orgrsc.org This azo compound then acts as the key reagent in the Mitsunobu reaction. The use of such hydrazine derivatives as recyclable azo reagents represents an advance in organocatalysis, aiming for more sustainable and efficient chemical transformations. rsc.org The electronic properties imparted by the 3,4-dichloro substitution pattern on the phenyl ring are critical for the catalyst's reactivity and effectiveness. researchgate.netsmolecule.com This application showcases a shift from using the hydrazine derivative as a stoichiometric building block to employing it in catalytic amounts to facilitate complex reactions.

The table below details the emerging application of a this compound derivative in organocatalysis.

Table 4: Emerging Application in Organocatalysis
DerivativeApplication AreaReactionMechanism/SignificanceReference
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylateOrganocatalysisMitsunobu ReactionFunctions as a recyclable azo reagent precursor; the dichlorophenyl group enhances catalytic activity. rsc.orgresearchgate.netsmolecule.comrsc.org

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (3,4-dichlorophenyl)hydrazine and its derivatives?

  • Methodology :

  • Reaction conditions : Reflux ketone intermediates (e.g., 3-(3,4-dichlorophenyl)-1H-indazol-5-amine precursors) with hydrazine hydrate in dimethylformamide for 1 hour, followed by recrystallization from the same solvent to remove isomers .
  • Purification : Use NMR spectroscopy (¹H and ¹³C) to confirm structural integrity. For example, distinct signals at δ 13.92 (br s, 1H) in ¹H NMR and δ 144.1 (aromatic carbons) in ¹³C NMR are diagnostic .
  • Yield optimization : Typical yields range from 20–25% due to competing isomer formation; recrystallization improves purity but reduces yield .

Q. How can this compound derivatives be characterized for structural confirmation?

  • Analytical techniques :

  • Thermal analysis : Thermogravimetry-differential thermal analysis (TG-DTA) shows endothermic peaks at 250.3°C (hydrazine derivatives) and 191.3°C (azo derivatives), indicating evaporation rather than decomposition .
  • Spectroscopy : Use ¹H NMR to monitor hydrazine-to-azo conversions. For example, ethyl 2-(3,4-dichlorophenyl)azocarboxylate shows no decomposition after heating to 200°C in benzene-d6 .

Advanced Research Questions

Q. What mechanistic role does the 3,4-dichlorophenyl group play in catalytic Mitsunobu reactions?

  • Electronic effects :

  • The electron-withdrawing 3,4-dichlorophenyl group balances two competing processes: (1) enhancing triphenylphosphine addition to the azo form and (2) suppressing oxidation of the hydrazine form. This dual functionality improves catalytic recyclability .
  • Experimental validation : Compare TG-DTA profiles of 3,4-dichlorophenyl derivatives with electron-donating analogs (e.g., 4-cyanophenyl). The former shows stable endothermic evaporation, while the latter exhibits partial decomposition at 267.4°C .

Q. How do superoxide-mediated side reactions interfere with this compound-based Photosystem II studies?

  • Contradiction resolution :

  • Primary vs. secondary N₂ evolution : Photosystem II generates N₂ via hydrazine oxidation, but superoxide radicals (O₂⁻) can produce "extra" N₂ through secondary reactions. Use superoxide dismutase (SOD) to suppress interference .
  • Experimental design : Monitor N₂ evolution (not O₂ uptake) and employ flash-induced mass spectrometry. For example, DCMU (a PSII inhibitor) limits N₂ evolution to the first flash, isolating PSII-specific activity .

Q. What strategies improve the thermal stability of this compound-derived azo catalysts?

  • Stability testing :

  • Pressure-dependent studies : While TG-DTA under ambient pressure shows no decomposition, test stability in pressurized vessels (e.g., autoclaves) at >250°C to mimic industrial conditions .
  • Solution-phase stability : Heat ethyl 2-(3,4-dichlorophenyl)azocarboxylate in benzene-d6 at 200°C for 10 minutes; ¹H NMR confirms integrity, supporting safe storage .

Methodological Considerations

Q. How to resolve discrepancies in N₂ evolution data during photochemical experiments?

  • Troubleshooting :

  • Control experiments : Compare N₂ levels with and without SOD. A >50% reduction in N₂ indicates significant superoxide interference .
  • Instrument calibration : Use methyl viologen (MV) as a redox mediator to validate mass spectrometer sensitivity to O₂⁻-independent N₂ signals .

Q. What synthetic routes enable the incorporation of this compound into heterocyclic scaffolds?

  • Case study :

  • Pyridazinone synthesis : React 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid with hydrazine hydrate in boiling butanol to form 6-(3,4-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one. Dehydrogenation with Br₂/acetic acid yields aromatic derivatives .
  • Yield challenges : Long reaction times (15 days for phenylhydrazone derivatives) necessitate inert atmospheres to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.